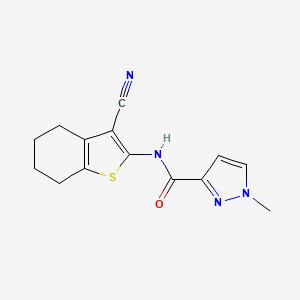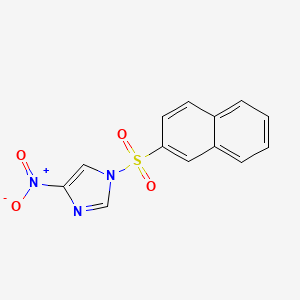![molecular formula C13H7ClN4 B10952203 {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile](/img/structure/B10952203.png)
{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- This compound consists of a pyrazole ring with a cyano group (CN) and a chlorophenyl group attached. It has applications in various fields due to its unique structure.
Chemical Formula: C₉H₆ClN₃
IUPAC Name: 3-(4-chlorophenyl)-1H-pyrazol-4-yl)methylidene)propanedinitrile
Common Names: Malononitrile, Cyanoacetonitrile, Dicyanomethane, Methylenedinitrile, and more.
Preparation Methods
Synthetic Routes: One common method involves the reaction of malononitrile with 4-chlorobenzaldehyde under basic conditions.
Reaction Conditions: Typically carried out in a solvent like ethanol or acetonitrile with a base (e.g., sodium ethoxide).
Industrial Production: Industrial-scale production methods may vary
Properties
Molecular Formula |
C13H7ClN4 |
|---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C13H7ClN4/c14-12-3-1-10(2-4-12)13-11(8-17-18-13)5-9(6-15)7-16/h1-5,8H,(H,17,18) |
InChI Key |
FPTFCTAQONQGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=C(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-1-[4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10952137.png)
![(7Z)-7-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]-3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10952145.png)
![3-methyl-2-({2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}sulfanyl)-1H-imidazol-3-ium](/img/structure/B10952158.png)
![1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10952163.png)
![4-[3-[(2-bromophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952169.png)
![(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10952175.png)
![N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide](/img/structure/B10952177.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10952185.png)
![Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate](/img/structure/B10952194.png)
![1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10952205.png)
![Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10952213.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B10952226.png)
